Bis(2-ethylhexyl) adipate
Overview
Description
Bis(2-ethylhexyl) adipate: is an organic compound with the formula (CH₂CH₂CO₂C₈H₁₇)₂. It is the diester of 2-ethylhexanol and adipic acid. This compound is a colorless, oily liquid and is commonly used as a plasticizer to impart flexibility to rigid polymers .
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) adipate, also known as DEHA or DOA, is primarily used as a plasticizer . Its primary targets are rigid polymers , where it imparts flexibility . It is also an indirect food additive, formed due to contact of adhesives with polymers .
Mode of Action
As a plasticizer, this compound works by increasing the flexibility of rigid polymers . It achieves this by embedding itself between the chains of polymers, increasing the distance between them and thereby reducing the intermolecular forces. This allows the polymer chains to slide past each other more easily, resulting in increased flexibility.
Biochemical Pathways
It is worth noting that this compound is an ester of adipic acid and 2-ethylhexanol .
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability
Result of Action
The primary result of this compound’s action is the increased flexibility of rigid polymers . This can improve the impact properties of polymers and enable the production of clear films for food packaging applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to slowly hydrolyze . Moreover, it reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Therefore, it should be stored under ambient conditions and protected from moisture .
Biochemical Analysis
Biochemical Properties
Bis(2-ethylhexyl) adipate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Cellular Effects
It has been noted that this compound can cause irritation to the skin and eyes . Breathing this compound can irritate the nose and throat .
Molecular Mechanism
As an ester, it can participate in esterification and hydrolysis reactions . It is also known to react with acids, liberating heat along with alcohols .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a violent boiling of the reaction mixture near to reaction completion . This behavior can be ascribed to an increased viscosity of the reaction mixture .
Dosage Effects in Animal Models
The lethal dose (LD50) for this compound is estimated at 900 mg/kg in rats . This indicates that it has very low toxicity . The effects of different dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
As an ester, it can undergo hydrolysis to form 2-ethylhexanol and adipic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) adipate is typically synthesized through the esterification of adipic acid with 2-ethylhexanol. The reaction is catalyzed by acids such as sulfuric acid or boric acid . The process involves the following steps:
Esterification: Adipic acid reacts with 2-ethylhexanol in the presence of a catalyst.
Washing: The reaction mixture is washed to remove impurities.
Dealcoholization: Excess alcohol is removed from the mixture.
Refining and Filtration: The product is refined and filtered to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) adipate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to form adipic acid and 2-ethylhexanol.
Oxidation: Reacts with strong oxidizing agents to form various oxidation products.
Reduction: Can be reduced to form alcohols.
Substitution: Reacts with acids to liberate heat along with alcohols and acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Adipic acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Bis(2-ethylhexyl) adipate has a wide range of applications in scientific research and industry:
Plasticizer: Used to improve the flexibility of polymers, particularly in the production of clear films for food packaging.
Synthetic Rubber Industry: Enhances the impact properties of synthetic rubber due to its compatibility with nitrocellulose and ethylcellulose.
Indirect Food Additive: Formed due to contact of adhesives with polymers.
Research in Chemistry and Biology: Used as a model compound in studies involving esters and their reactions.
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Dioctyl phthalate (DOP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
Comparison:
- Bis(2-ethylhexyl) adipate vs. DEHP: Both are used as plasticizers, but this compound is considered to have a lower environmental impact and toxicity compared to DEHP .
- This compound vs. DOP: this compound has better compatibility with certain polymers and is preferred in applications requiring higher flexibility .
- This compound vs. DINP and DIDP: These compounds are also used as plasticizers, but this compound offers a unique balance of flexibility and stability, making it suitable for specific industrial applications .
Properties
IUPAC Name |
bis(2-ethylhexyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOKZLXYCUGLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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DSSTOX Substance ID |
DTXSID0020606 | |
Record name | Bis(2-ethylhexyl)hexanedioate | |
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Molecular Weight |
370.6 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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Record name | Di(2-ethylhexyl) adipate | |
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Record name | Diethylhexyl adipate | |
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Boiling Point |
783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | Diethylhexyl adipate | |
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Flash Point |
385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP) | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | Di(2-ethylhexyl) adipate | |
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Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Density |
0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C | |
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Vapor Density |
12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1) | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C | |
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Record name | Di(2-ethylhexyl) adipate | |
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Impurities |
0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture | |
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Color/Form |
COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid. | |
CAS No. |
103-23-1, 70147-21-6 | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | Bis(2-ethylhexyl) adipate | |
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Record name | Bis(2-ethylhexyl)hexanedioate | |
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Record name | Dioctyl adipate | |
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Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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Record name | Bis(2-ethylhexyl) adipate | |
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Record name | DIETHYLHEXYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBY1SL921L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylhexyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-90 °F (NTP, 1992), -67.8 °C | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8580 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylhexyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.